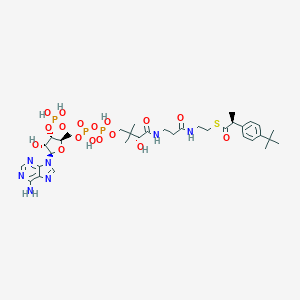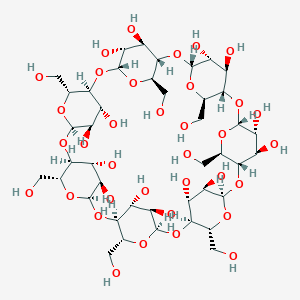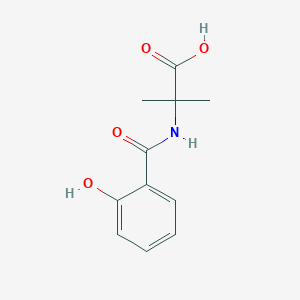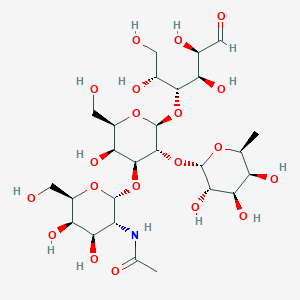
Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is also known as Bis(trimethylsilyl)acetylene (hexafluoroacetylacetonato)copper(I). It has a linear formula of (CH3)3SiC≡CSi(CH3)3·[CF3COCH=C(O-)CF3]Cu and a molecular weight of 441.00 . It is a copper catalyst .
Synthesis Analysis
The compound is used in Sonogashira couplings . The Sonogashira reaction is a cross-coupling reaction of a vinyl or aryl halide with a terminal alkyne to form a C–C bond . The reaction is conducted under mild conditions, i.e., room temperature, aqueous solutions, and the presence of mild bases .Molecular Structure Analysis
The compound consists of three methyl groups bonded to a silicon atom [−Si(CH3)3], which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Physical And Chemical Properties Analysis
The compound has a melting point of 51-54 °C (lit.) . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis and Catalysis
- Copper, in conjunction with trimethylsilyl compounds, has been utilized in the synthesis of hexa-substituted benzenes, demonstrating high selectivity and good yields. This process involves the mediation by Negishi reagent and shows copper's role in facilitating the formation of complex organic structures (Zhou Li-shan, 2012).
- The formation of copper nanoparticles on zinc oxide powder using copper hexafluoroacetylacetonate vinyl trimethyl silane as a precursor highlights the application in materials science for enhancing surface properties. The process, investigated through various spectroscopic and microscopic techniques, showcases the potential for creating functionalized nanoparticles (H. Kung & A. Teplyakov, 2014).
- A comparative analysis of bonding behaviors between trimethylmethoxysilane and trimethylchlorosilane on copper surfaces provides insights into surface chemistry and potential applications in coatings and protective layers. The study suggests different mechanisms of action for these silanes, impacting their efficiency in surface modification (S. Mishra & J. Weimer, 1995).
Surface Treatment and Material Properties
- Research on the functionalization of zinc oxide (ZnO) nano-objects by silane grafting, specifically with 3-(trimethoxysilyl)propylmethacrylate, demonstrates the importance of surface hydroxyl groups in achieving strong interfacial bond strength. This work contributes to the development of nanostructured materials with tailored surface properties (C. Bressy et al., 2012).
- The inhibition of copper corrosion by silane coatings has been studied, showing the effectiveness of various silanic agents in protecting copper surfaces from corrosion. This research is significant for applications requiring long-term durability and resistance to environmental factors (F. Zucchi et al., 2004).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane involves the reaction of Copper(I) iodide with trimethyl(2-trimethylsilylethynyl)silane followed by addition of (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one. The reaction is carried out under inert atmosphere and in the presence of a suitable solvent.", "Starting Materials": [ "Copper(I) iodide", "trimethyl(2-trimethylsilylethynyl)silane", "(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one", "Suitable solvent" ], "Reaction": [ "Under inert atmosphere, Copper(I) iodide and trimethyl(2-trimethylsilylethynyl)silane are mixed in a suitable solvent.", "The mixture is stirred at room temperature for a few hours to allow the reaction to take place.", "Next, (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one is added to the reaction mixture.", "The reaction mixture is stirred for a further period of time to allow the reaction to complete.", "The resulting product is then isolated and purified using standard techniques." ] } | |
Numéro CAS |
137039-38-4 |
Formule moléculaire |
C13H20CuF6O2Si2 |
Poids moléculaire |
442.00 g/mol |
Nom IUPAC |
copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane |
InChI |
InChI=1S/C8H18Si2.C5H2F6O2.Cu/c1-9(2,3)7-8-10(4,5)6;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-6H3;1,12H;/b;2-1-; |
Clé InChI |
JPQCZGCHUZNQDB-FJOGWHKWSA-N |
SMILES isomérique |
C[Si](C)(C)C#C[Si](C)(C)C.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Cu] |
SMILES |
C[Si](C)(C)C#C[Si](C)(C)C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu] |
SMILES canonique |
C[Si](C)(C)C#C[Si](C)(C)C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B164694.png)


